molecular formula C14H19NO2 B7486022 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone

2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B7486022
M. Wt: 233.31 g/mol
InChI Key: OBNACNWDFHMUGG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone is an organic compound that features a pyrrolidine ring attached to an ethanone group, which is further connected to a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone typically involves the reaction of 2,6-dimethylphenol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with a halogenated ethanone derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a dimethylphenoxy moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-5-7-12(2)14(11)17-10-13(16)15-8-3-4-9-15/h5-7H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNACNWDFHMUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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